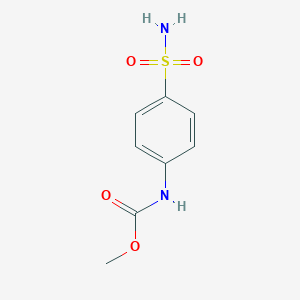

Methyl (4-sulfamoylphenyl)carbamate

説明

特性

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 | |

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-56-5 | |

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

In a typical procedure, sulfanilamide reacts with excess DMC (molar ratio 1:1.5–2.5) at 70–100°C under CO₂ pressures of 5–200 bar. Catalysts such as pivalic acid or isobutyric acid enhance reaction rates by facilitating intermediate carbamic acid formation. Key parameters include:

Yields typically range from 65% to 85%, with purity >95% after recrystallization from ethanol.

Diphenyl Carbonate-Mediated Carbamoylation

A patent-derived two-step process utilizes diphenyl carbonate (DPC) as a carbamoylating agent. This method is advantageous for large-scale production due to milder conditions and easier byproduct removal.

Step 1: Formation of 4-Sulfamoyl Phenyl Carbamate

Sulfanilamide reacts with DPC (1.5:1 molar ratio) in methanol or acetone at 70–100°C for 36–48 hours. Catalysts such as pivalic acid (3 mol%) improve conversion efficiency:

The phenol byproduct is removed via distillation, yielding 80–90% intermediate.

Step 2: Methylamine Quenching

The intermediate is treated with methylamine in methanol at 40–60°C for 2–4 hours, yielding the final product with >90% purity after filtration.

Ethyl Carbamate Transesterification

A less common but versatile approach involves transesterification of ethyl carbamate with sulfanilamide derivatives. Adapted from sulfonamide hybrid synthesis, this method requires anhydrous conditions:

Procedure and Challenges

Sulfanilamide is reacted with ethyl carbamate in dry 1,4-dioxane under reflux (120°C) for 24 hours. Triethylamine (2 eq) acts as a base to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack on the carbamate carbonyl.

| Component | Role |

|---|---|

| 1,4-Dioxane | Solvent (high dielectric constant) |

| Triethylamine | Base (neutralizes H⁺) |

| Ethyl carbamate | Carbamoyl donor |

Yields are moderate (50–60%) due to competing hydrolysis and N-methylation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| DMC/CO₂ | 65–85 | 95+ | High | Low (CO₂ utilization) |

| DPC | 80–90 | 90+ | High | Moderate (phenol waste) |

| Ethyl Carbamate | 50–60 | 85–90 | Low | High (toxic solvent) |

Key Findings:

-

The DPC method offers the highest yield and scalability but generates phenol waste requiring treatment.

-

DMC/CO₂ is more sustainable but requires high-pressure equipment.

-

Transesterification with ethyl carbamate is limited to small-scale research due to low efficiency.

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

All methods proceed via nucleophilic acyl substitution. The sulfonamide nitrogen attacks the electrophilic carbonyl carbon of the carbamate precursor (DMC, DPC, or ethyl carbamate), displacing a leaving group (methoxide, phenoxide, or ethoxide).

Common Side Products

-

N-Methylated Byproducts: Occur when excess methylating agents (e.g., DMC) react with the sulfonamide nitrogen.

-

Hydrolysis Products: Water traces in solvents lead to sulfanilamide regeneration and carbamic acid decomposition.

Industrial-Scale Considerations

For commercial production, the DPC method is preferred due to:

化学反応の分析

Types of Reactions: Methyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Methyl (4-sulfamoylphenyl)carbamate is primarily recognized for its role in drug development. It serves as a precursor for synthesizing sulfonamide derivatives, which exhibit notable antibacterial and antifungal properties. These derivatives are crucial in combating various bacterial infections and are being explored for their efficacy against resistant strains.

Case Study: Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds like 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC). In experimental models, MSPC demonstrated significant efficacy with effective doses (ED50) of 13 mg/kg for intraperitoneal administration and 28 mg/kg orally . The pharmacokinetic properties of MSPC and its enantiomers indicate that they could be developed into therapeutic agents for epilepsy.

Agricultural Chemicals

The compound is also utilized in the formulation of pesticides and herbicides . Its sulfonamide group enhances the effectiveness of these agricultural chemicals while minimizing harm to beneficial insects. This dual functionality makes this compound a valuable component in sustainable agricultural practices.

Application in Crop Protection

Research indicates that compounds derived from this compound can provide effective solutions for crop protection against pests while being less toxic to non-target organisms . This application is particularly relevant in the context of increasing global food production demands.

Biochemical Research

In biochemical research, this compound is studied for its role as an enzyme inhibitor . The compound’s interaction with specific enzymes helps elucidate metabolic pathways and disease mechanisms.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit carbonic anhydrases, which are crucial for various physiological processes . This inhibition provides insights into potential therapeutic applications in treating conditions like glaucoma and epilepsy.

Material Science

The unique chemical properties of this compound allow it to be incorporated into polymers, enhancing their thermal stability and mechanical strength. This application is beneficial for developing advanced materials used in various industrial applications.

Polymer Enhancements

Research indicates that integrating this compound into polymer matrices can improve their performance characteristics, making them suitable for high-temperature applications .

作用機序

The mechanism of action of methyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfonamide group is particularly important for its binding affinity to enzyme active sites .

類似化合物との比較

Structural Analogs in Anticonvulsant Research

3-Methylpentyl(4-sulfamoylphenyl)carbamate (MSPC)

- Structure : Features a branched 3-methylpentyl chain instead of a methyl group.

- Activity : Demonstrates superior anticonvulsant potency with ED₅₀ values of 13 mg/kg (i.p.) and 28 mg/kg (p.o.) in rat maximal electroshock (MES) tests .

- Pharmacokinetics : Higher lipophilicity due to the longer alkyl chain enhances brain penetration, though metabolic clearance is faster compared to methyl derivatives.

3-Methylpropyl(4-sulfamoylphenyl)carbamate (MBPC)

- Structure : A shorter analog of MSPC, with two fewer aliphatic carbons.

- Activity : Moderately potent anticonvulsant (ED₅₀ range: 19–39 mg/kg in MES tests) .

- Enantioselectivity :

Table 1: Pharmacokinetic Comparison of MBPC Enantiomers

| Parameter | Racemic-MBPC | (S)-MBPC | (R)-MBPC |

|---|---|---|---|

| Brain-to-Plasma AUC | 1.49 | 1.32 | 1.27 |

| Clearance (mL/min) | 18.2 | 15.8 | 26.1 |

| ED₅₀ (MES test, mg/kg) | 24 | 19 | 39 |

Carbamate Derivatives in Other Therapeutic and Industrial Contexts

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate (ESEC)

Methyl (phenylsulfonyl)carbamate

- Structure : Replaces the sulfamoyl group with a phenylsulfonyl moiety.

Fentanyl Methyl Carbamate

- Structure : Combines a fentanyl backbone with a methyl carbamate group.

Substituent Effects on Activity and Stability

- Alkyl Chain Length : Longer chains (e.g., MSPC) enhance lipophilicity and brain uptake but increase metabolic degradation.

- Aromatic Substitutions : Derivatives with chlorophenyl (e.g., CAS 1795420-22-2) or thiophene groups (e.g., CAS 1797182-85-4) show altered binding affinities but reduced aqueous solubility .

- Stereochemistry : Enantiomers of MBPC exhibit divergent pharmacokinetics, underscoring the importance of chiral resolution in drug development .

生物活性

Methyl (4-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfonamide moiety. This unique structure enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves enzyme inhibition. The sulfonamide group is known for its ability to bind to the active sites of enzymes, thereby preventing substrate access and catalysis. This property is particularly relevant in the context of carbonic anhydrases, where the compound has been shown to exhibit high binding affinity and selective inhibition .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound derivatives, particularly in animal models. For instance, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) demonstrated significant efficacy in the rat maximal electroshock test with an ED50 value of 13 mg/kg when administered intraperitoneally . This suggests that modifications of the original compound can lead to enhanced pharmacological profiles.

Inhibition of Cholinesterases

This compound has also been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that the compound can act as a competitive inhibitor, enhancing its therapeutic potential in treating cognitive disorders .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity and potency. The following table summarizes key data:

| Compound | Structure Features | Biological Activity | ED50 (mg/kg) |

|---|---|---|---|

| This compound | Carbamate + Sulfonamide | Enzyme inhibitor | N/A |

| 3-Methylpentyl(4-sulfamoylphenyl)carbamate | Similar structure | Anticonvulsant | 13 (i.p.) |

| Benzyl(4-sulfamoylphenyl)carbamate | Sulfamoyl + Carbamate | BChE inhibitor | N/A |

Case Studies

- Anticonvulsant Activity : In a study analyzing various carbamate derivatives, MSPC was identified as the most potent anticonvulsant among its peers, demonstrating significant efficacy in both intraperitoneal and oral administration routes .

- Covalent Inhibition Mechanism : Research on targeted inhibitors for carbonic anhydrases has shown that this compound derivatives can form covalent bonds with specific residues in the enzyme's active site, leading to irreversible inhibition. This characteristic is particularly beneficial for developing selective anticancer therapies .

Future Directions

The ongoing research into this compound suggests promising avenues for its application in drug development. The compound's ability to selectively inhibit key enzymes positions it as a candidate for treating various diseases, including epilepsy and neurodegenerative disorders. Further studies are necessary to explore its full therapeutic potential and optimize its pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。